molecular formula C9H11ClO2 B1427059 1-(5-Chloro-2-methoxyphenyl)ethanol CAS No. 1216072-89-7

1-(5-Chloro-2-methoxyphenyl)ethanol

Cat. No.: B1427059
CAS No.: 1216072-89-7
M. Wt: 186.63 g/mol
InChI Key: SZSSGZBQJZZVER-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11ClO2. It is a derivative of phenol, featuring a chloro and methoxy substituent on the benzene ring, along with an ethanol group. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)ethanol is used in several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Chloro-2-methoxyphenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 1-(5-chloro-2-methoxyphenyl)ethanone using a reducing agent such as lithium aluminium hydride in anhydrous tetrahydrofuran at low temperatures . The reaction is typically carried out at 0°C and requires careful handling of reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes using similar reducing agents. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and purification steps to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-(5-chloro-2-methoxyphenyl)ethanone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be further reduced to form 1-(5-chloro-2-methoxyphenyl)ethane.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminium hydride in anhydrous tetrahydrofuran.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 1-(5-Chloro-2-methoxyphenyl)ethanone.

    Reduction: 1-(5-Chloro-2-methoxyphenyl)ethane.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and methoxy groups influence its binding affinity and reactivity. The ethanol group allows for hydrogen bonding and other interactions that can modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol
  • 3-Chloro-2-methylbenzyl alcohol
  • 2-(3-Chloro-2-fluorophenyl)ethanol

Uniqueness

1-(5-Chloro-2-methoxyphenyl)ethanol is unique due to the specific positioning of the chloro and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties. This structural arrangement affects its reactivity and interaction with other molecules, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSSGZBQJZZVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(5-chloro-2-methoxyphenyl)ethanone (7.97 g, 43.1 mmol) in anhydrous tetrahydrofuran (40 mL) at 0° C. was added a 1M solution of lithium aluminium hydride In THF (14.2 mL, 14.2 mmol). After 3 hours, ethyl acetate (200 mL) was added and the mixture was washed with a 1M aqueous solution of hydrogen chloride (50 mL). The organic phase was concentrated in vacuo to afford the title compound (6.97 g, 86%)
Quantity
7.97 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
14.2 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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